molecular formula C9H13N3O2 B13632352 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid

1-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13632352
M. Wt: 195.22 g/mol
InChI Key: HISNMLMUFVTLDK-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to a pyrazole ring with a carboxylic acid functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with a pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities and may exhibit related biological activities.

    Pyrazole derivatives: Compounds such as 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-4-carboxylic acid have similar core structures and can be compared in terms of their chemical reactivity and applications.

Uniqueness: 1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of the piperidine and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-piperidin-4-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5H2,(H,13,14)

InChI Key

HISNMLMUFVTLDK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=CC=N2)C(=O)O

Origin of Product

United States

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